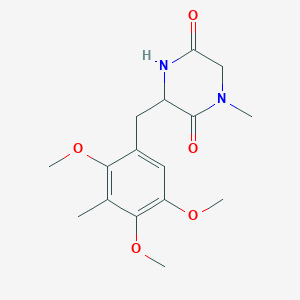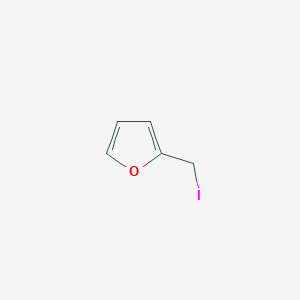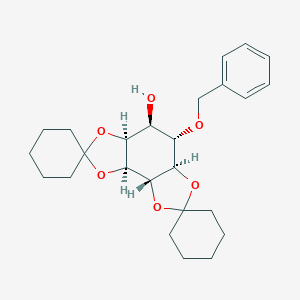
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes. The addition of benzyl and cyclohexylidene groups to the myo-inositol structure enhances its chemical properties, making it useful for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol typically involves multiple steps, starting with the protection of hydroxyl groups on the myo-inositol molecule. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using cyclohexylidene groups to form 1,2:5,6-di-O-cyclohexylidene-myo-inositol.
Benzylation: The protected inositol is then subjected to benzylation, where a benzyl group is introduced at the 4-O position.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzyl or cyclohexylidene groups.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol involves its interaction with specific molecular targets and pathways. The benzyl and cyclohexylidene groups enhance its ability to interact with cellular components, potentially affecting signaling pathways and cellular processes. detailed studies are required to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,23,4-Di-o-Isopropylidene-Myo-Inositol: Another derivative of myo-inositol with isopropylidene groups.
1,24,5-Di-o-Isopropylidene-Myo-Inositol: Similar to the above but with different isopropylidene group positions.
1,25,6-Di-o-Isopropylidene-Myo-Inositol: A close analog with isopropylidene groups at the 1,2 and 5,6 positions.
Propiedades
InChI |
InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADVUVVIWYXFFK-FHEJEKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)

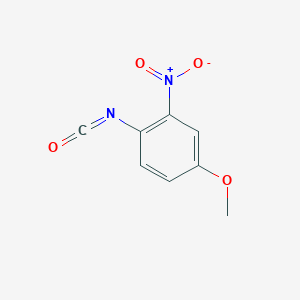
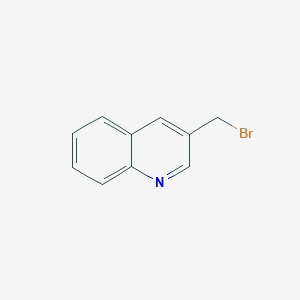
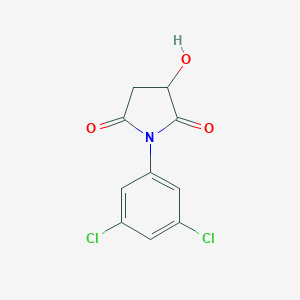
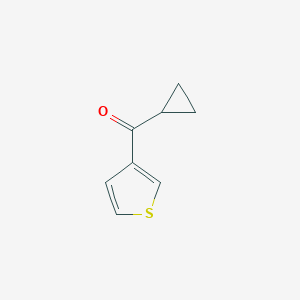

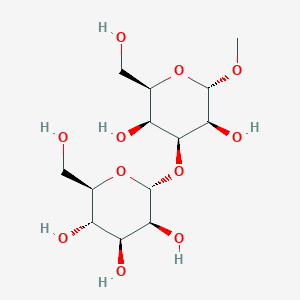
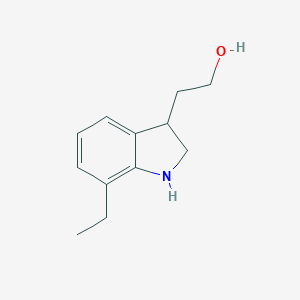
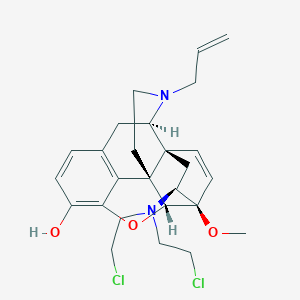
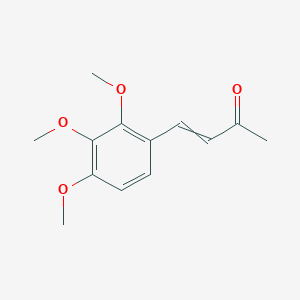
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)
